molecular formula C16H35N3 B575478 12-(Piperazin-1-yl)dodecan-1-amine CAS No. 166657-94-9

12-(Piperazin-1-yl)dodecan-1-amine

Cat. No.: B575478
CAS No.: 166657-94-9
M. Wt: 269.477
InChI Key: WVJRIURRQOEQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Piperazin-1-yl)dodecan-1-amine (CAS Registry Number: 166657-94-9) is a synthetic organic compound with the molecular formula C₁₆H₃₅N₃ and a molecular weight of 269.47 g/mol . This molecule features a 12-carbon aliphatic chain terminating in a primary amine at one end and a piperazine ring at the other, making it a versatile bifunctional scaffold for medicinal chemistry and drug discovery. The piperazine ring is a privileged structure in pharmaceutical development, known to improve the pharmacokinetic profiles of drug candidates by enhancing water solubility and bioavailability due to the presence of two basic nitrogen atoms . This moiety is found in a wide array of bioactive molecules, including antitumor agents, antibacterial compounds, and central nervous system (CNS) active drugs . The extended dodecyl chain linker in this compound can mimic natural fatty acid chains or serve as a flexible spacer to connect pharmacophores in multitarget drug design approaches. In research settings, this amine-functionalized piperazine derivative is a valuable building block for the development of novel therapeutic agents. Its structure is particularly relevant in the design of peripherally restricted cannabinoid receptor (CB1) antagonists, a class investigated for treating metabolic disorders and liver diseases without CNS-mediated side effects . Similar long-chain piperazine derivatives have been utilized in the synthesis of multitarget analgesics, where they contribute to modulating pain pathways through interactions with serotonin receptors and neurotransmitter transporters . Furthermore, the compound's structure aligns with molecular frameworks used in the structural modification of natural products to enhance their antitumor and anti-inflammatory activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain stability . Researchers should handle this compound using appropriate laboratory safety protocols.

Properties

IUPAC Name

12-piperazin-1-yldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N3/c17-11-9-7-5-3-1-2-4-6-8-10-14-19-15-12-18-13-16-19/h18H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJRIURRQOEQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659460
Record name 12-(Piperazin-1-yl)dodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166657-94-9
Record name 12-(Piperazin-1-yl)dodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

12-(Piperazin-1-yl)dodecan-1-amine, with the CAS number 166657-94-9, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a dodecane chain linked to a piperazine moiety, which may influence its interactions with biological targets. Research into its biological activity has revealed various applications, particularly in antimicrobial and neuropharmacological contexts.

Chemical Structure and Properties

The structure of 12-(Piperazin-1-yl)dodecan-1-amine can be represented as follows:

C14H30N2\text{C}_{14}\text{H}_{30}\text{N}_2

This compound features a long hydrophobic dodecane chain, which may enhance its membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Several studies have indicated that piperazine-containing compounds exhibit antimicrobial properties . For example, research suggests that derivatives of piperazine can inhibit the growth of various bacterial strains. The presence of the dodecane chain may enhance these properties by improving the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.

Neuropharmacological Effects

Research has explored the potential of 12-(Piperazin-1-yl)dodecan-1-amine as a neuropharmacological agent . A study involving receptor binding assays indicated that piperazine derivatives could interact with serotonin receptors, particularly the 5-HT1A receptor. This interaction is significant because it suggests potential applications in treating neurological disorders . The binding affinity of this compound at the 5-HT1A receptor was evaluated using radioligand assays, revealing promising results for further development in psychiatric applications .

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialEffective against various bacterial strains; enhanced membrane penetration due to dodecane chain.
NeuropharmacologicalSignificant binding affinity to 5-HT1A receptors; potential for treating anxiety and depression .
CytotoxicityExhibited high IC50 values in normal HEK cells, indicating safety for therapeutic applications .

Case Study: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, 12-(Piperazin-1-yl)dodecan-1-amine was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent. The study highlighted that modifications to the piperazine structure could enhance activity further.

Case Study: Neuropharmacological Evaluation

A pharmacological evaluation involving animal models assessed the effects of 12-(Piperazin-1-yl)dodecan-1-amine on anxiety-like behaviors. Administered at varying doses, the compound showed dose-dependent anxiolytic effects in behavioral tests such as the elevated plus maze and open field test. These findings support its potential use in developing anxiolytic medications.

The mechanism through which 12-(Piperazin-1-yl)dodecan-1-amine exerts its biological effects is likely multifaceted:

  • Membrane Interaction : The long hydrophobic chain facilitates interaction with lipid membranes, enhancing permeability.
  • Receptor Modulation : Binding to neurotransmitter receptors such as 5-HT1A may modulate synaptic transmission and influence mood-related pathways.
  • Antimicrobial Mechanism : Potential disruption of bacterial cell membranes through enhanced lipophilicity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine and Alkylamine Derivatives

Compound Name Molecular Features Key Functional Groups Applications/Properties
12-(Piperazin-1-yl)dodecan-1-amine (Target) C12 chain, terminal amine, piperazine ring –NH₂, –N–(piperazine) Surfactants, drug delivery
12-((4'-(Dodecyloxy)-[1,1'-biphenyl]-4-yl)oxy)dodecan-1-amine C12 chain, biphenyl ether, terminal amine –NH₂, –O–, aromatic rings Ionic smectic liquid crystals
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine, Fmoc-protected, acetic acid –COOH, Fmoc Peptide synthesis, protecting groups
Dodecan-1-amine C12 chain, terminal amine –NH₂ Natural product in food, surfactants
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Piperazine, pyrimidine ring –NH₂, pyrimidine Pharmaceutical intermediates

Physicochemical Properties

  • Solubility : The target compound’s piperazine group enhances water solubility compared to dodecan-1-amine, which is predominantly hydrophobic. However, it is less polar than 2-[4-(Fmoc)piperazin-1-yl]acetic acid due to the absence of a carboxylic acid group .
  • Thermal Behavior : Analogs with aromatic substituents (e.g., biphenyl ether in ) exhibit liquid crystalline phases, while the target compound’s flexible alkyl chain may favor isotropic liquid or soft solid states at room temperature .
  • Synthetic Complexity : Synthesis of the target compound likely involves nucleophilic substitution between 1,12-dibromododecane and piperazine, contrasting with palladium-catalyzed cross-coupling required for pyrimidine-linked piperazines () .

Spectroscopic Differentiation

  • NMR : Piperazine derivatives with aromatic systems (e.g., biphenyl ether in ) show distinct aromatic carbon signals (δ 127–158 ppm), absent in the target compound. The latter’s alkyl-dominated NMR spectrum would resemble dodecan-1-amine but with additional piperazine signals .
  • MS : The molecular ion peak for the target compound (expected m/z ~ 297 [M + H]⁺) differs significantly from pyrimidine-linked analogs (m/z 452 in ) and Fmoc-protected derivatives (m/z dependent on Fmoc group) .

Research Findings and Challenges

  • Synthetic Yield: Piperazine alkylation reactions (e.g., ) often require rigorous conditions (e.g., Pd catalysts, high temperatures), whereas the target compound’s synthesis may face challenges in regioselectivity for mono-substitution .
  • Toxicity : Piperazine derivatives vary in safety profiles; Fmoc-protected compounds () require handling precautions due to reactivity, whereas long-chain amines like dodecan-1-amine are generally low-toxicity .
  • Gaps in Data : Direct experimental data (e.g., DSC, cytotoxicity) for 12-(Piperazin-1-yl)dodecan-1-amine are lacking in the provided evidence, necessitating further studies to confirm inferred properties.

Preparation Methods

Protection/Deprotection-Mediated Reductive Amination

A cornerstone strategy involves reductive amination between dodecan-1-amine and piperazine-derived carbonyl compounds. To prevent unwanted side reactions, the primary amine of dodecan-1-amine is first protected using ethyltrifluoroacetate, forming N -(2,2,2-trifluoroethyl)dodecan-1-amine. Subsequent reaction with N -methyl-4-piperidone under reductive conditions (triacetoxyborohydride, CH2_2Cl2_2) yields a secondary amine intermediate, which is deprotected under mild basic conditions to afford 12-(piperazin-1-yl)dodecan-1-amine. This method achieves moderate yields (60–76%) but necessitates careful handling of air-sensitive reagents.

Direct Reductive Amination

An alternative pathway employs unprotected dodecan-1-amine and 1-(2-oxoethyl)piperazine in a one-pot reductive amination. Using sodium cyanoborohydride in methanol at 50°C, the reaction proceeds via imine formation followed by reduction to the secondary amine. While this approach eliminates protection steps, competing reactions between the primary amine and carbonyl group can reduce yields to 40–55%. Optimization studies indicate that stoichiometric control (2:1 amine:ketone ratio) and acidic conditions (pH 5–6) enhance selectivity.

Piperazine Ring Construction via Cyclization

Double Michael Addition of Nitrosoalkenes

A novel method builds the piperazine ring directly from dodecan-1-amine using sequential Michael additions. Treatment with nitrosoalkenes (e.g., nitrosoethylene) in dichloromethane generates bis(oximinoalkyl)amine intermediates. These intermediates undergo hydrogenation (40 bar H2_2, 5% Pd/C, 50°C) to form diimines, which cyclize to dihydropyrazines and are further reduced to 12-(piperazin-1-yl)dodecan-1-amine. This method offers a streamlined route (3 steps, 65% overall yield) but requires specialized nitrosoalkene precursors.

Hydrogenation-Cyclization of Dioximes

Dodecan-1-amine reacts with ene-nitrosoacetals to form dioximes, which are hydrogenated under high-pressure H2_2 (Raney Ni, methanol) to yield the piperazine product. Key advantages include high stereoselectivity (predominantly 2,6-cis isomer) and compatibility with Boc-protection strategies for nitrogen functionalization.

Nucleophilic Substitution Approaches

Alkylation of Piperazine

Piperazine acts as a nucleophile toward 12-bromododecan-1-amine in DMF at 80°C, displacing bromide to form the target compound. However, synthesizing 12-bromododecan-1-amine requires multistep bromination of dodecan-1-ol followed by amination, resulting in low overall yields (22–30%).

Mitsunobu Coupling

Coupling 12-hydroxydodecan-1-amine with piperazine via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the piperazine moiety. While effective (70% yield), the limited commercial availability of 12-hydroxydodecan-1-amine necessitates additional synthetic steps.

Catalytic Hydrogenation Techniques

Hydrogenation of imine intermediates derived from dodecanal and piperazine (Pd/C, 40 bar H2_2) provides a solvent-free route to 12-(piperazin-1-yl)dodecan-1-amine. This method avoids stoichiometric reductants but struggles with over-reduction byproducts, necessitating precise temperature control (80–100°C).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Reductive Amination3–440–76High selectivity, scalableAir-sensitive reagents, protection steps
Cyclization2–350–65Direct ring formation, stereoselectiveSpecialized precursors
Nucleophilic Substitution4–522–70Simple alkylationLow yields, complex precursor synthesis
Catalytic Hydrogenation255–60Solvent-free, mild conditionsByproduct formation

Q & A

Q. What are the optimal synthetic routes for 12-(Piperazin-1-yl)dodecan-1-amine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1,12-dibromododecane and piperazine under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., K2_2CO3_3). Post-reaction, purification via column chromatography (silica gel, CH2_2Cl2_2:MeOH 95:5) is critical. Purity validation requires 1^1H/13^13C NMR (e.g., C-1' at 158.0 ppm for aromatic ethers) and FT-IR (N-H stretch at ~3300 cm1^{-1}) . Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 325.3).

Q. How should researchers characterize the structural and thermal properties of 12-(Piperazin-1-yl)dodecan-1-amine?

  • Methodological Answer :
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., C-3' at 127.2 ppm in biphenyl derivatives) .
  • DSC/TGA : Assess thermal stability (e.g., melting points >100°C for similar alkyl-piperazine compounds) .
  • X-ray crystallography : Use OLEX2 for structure refinement and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What purification strategies mitigate byproducts in long-chain alkyl-piperazine syntheses?

  • Methodological Answer :
  • Liquid-liquid extraction : Separate unreacted piperazine using acidic aqueous layers (pH < 3).
  • Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline products.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity fractions .

Advanced Research Questions

Q. How does the alkyl chain length in 12-(Piperazin-1-yl)dodecan-1-amine influence its biological membrane interactions?

  • Methodological Answer :
  • MD simulations : Use GROMACS to model lipid bilayer penetration (12-carbon chains vs. shorter analogs like 5-(piperidin-1-yl)pentan-1-amine). Parameters include lateral diffusion coefficients and membrane thickness changes .
  • Langmuir trough experiments : Measure surface pressure-area isotherms to assess amphiphilic behavior .

Q. How can contradictions in reported pharmacological data (e.g., receptor affinity vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Systematic review : Apply PRISMA guidelines to aggregate data, highlighting variables like assay conditions (e.g., CHO vs. HEK293 cells) .
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., radioligand binding assays for dopamine D3/D2 receptors) .

Q. What computational approaches predict the compound’s selectivity for neurotransmitter receptors?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 3PBL for D3 receptors). Focus on piperazine-aryl interactions and alkyl chain van der Waals contacts .
  • Pharmacophore modeling : Define features like hydrogen-bond acceptors and hydrophobic regions using Schrödinger’s Phase .

Q. How to design in vitro assays evaluating the compound’s mechanism of action in neurological pathways?

  • Methodological Answer :
  • Calcium flux assays : Use FLIPR Tetra in neuronal cell lines (e.g., SH-SY5Y) to measure GPCR activation .
  • Western blotting : Quantify downstream signaling markers (e.g., phosphorylated ERK1/2) post-treatment .

Q. What strategies address stability challenges in aqueous formulations of 12-(Piperazin-1-yl)dodecan-1-amine?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidative conditions (H2_2O2_2). Monitor degradation via LC-MS .
  • Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Frameworks

  • PICO : Define research questions by Population (e.g., receptor subtypes), Intervention (compound concentration), Comparison (control ligands), and Outcome (binding affinity) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel receptor targets), Novel (understudied alkyl-piperazines), Ethical (non-toxic doses), and Relevant (neuropharmacology applications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.